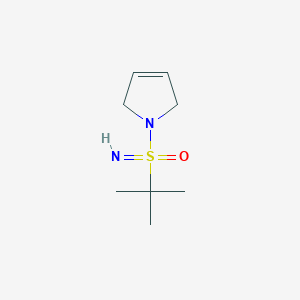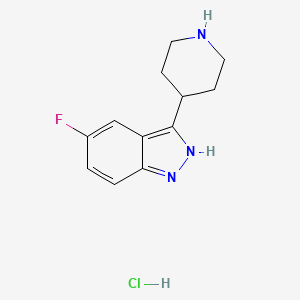![molecular formula C6H11N5O B13147738 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol CAS No. 106224-39-9](/img/structure/B13147738.png)
2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with appropriate amines. One common method involves the nucleophilic substitution of cyanuric chloride with ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dioxane or ethanol, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to filtration, washing, and drying steps to isolate the final product .
化学反応の分析
Types of Reactions
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar in structure but with a methoxy group instead of an ethanol group.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Contains an ethoxy group instead of an ethanol group.
Uniqueness
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
106224-39-9 |
|---|---|
分子式 |
C6H11N5O |
分子量 |
169.19 g/mol |
IUPAC名 |
2-[(4-amino-6-methyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H11N5O/c1-4-9-5(7)11-6(10-4)8-2-3-12/h12H,2-3H2,1H3,(H3,7,8,9,10,11) |
InChIキー |
KNFYMWFWDPBJBG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)NCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




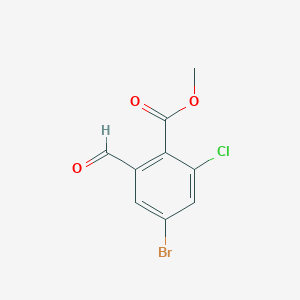
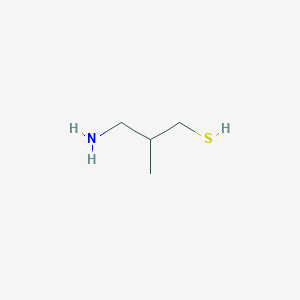

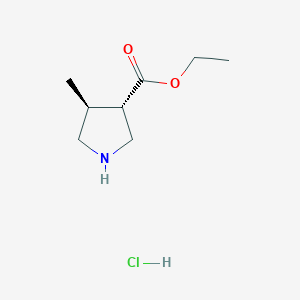
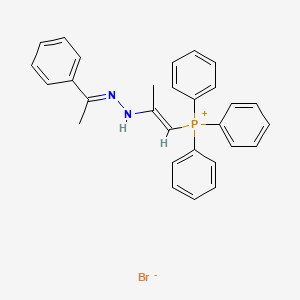
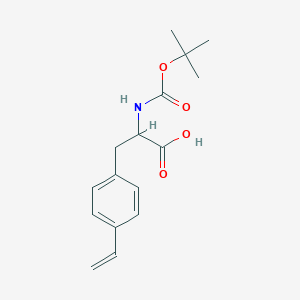
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
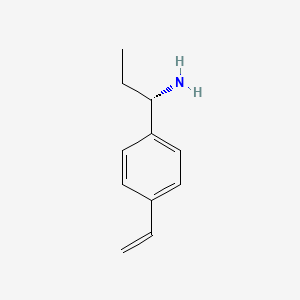
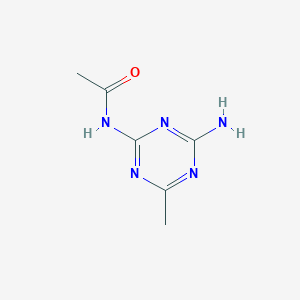
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
